3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Description
3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety and carboxylic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
3,5-dimethyl-1-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBHALODATQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CN=CC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylpyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group can undergo nucleophilic acyl substitution to form amides. For example:
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Reaction with 2,3-diaminopyridine yields 1H-pyrazole-3-carboxamide derivatives under reflux conditions .
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Mechanism : The amine attacks the carbonyl carbon, displacing the hydroxyl oxygen as water .
Cross-Coupling and Condensation
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Suzuki Coupling : Pyrazole derivatives with aryl boronic acids under palladium catalysis to form aryl-substituted pyrazoles .
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Aldol Condensation : Reaction with active methylene compounds (e.g., methyl acetoacetate) to generate α,β-unsaturated ketones .
Oxidation and Reduction
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Oxidation :
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Reduction :
Heterocyclic Ring Formation
The pyrazole core can undergo cyclization with diamines or diketones:
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Imidazo[4,5-b]pyridine Derivatives : Reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine forms fused heterocycles under basic conditions .
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Pyrazolyloxadiazoles : Conversion via oxidation and cyclization with hydrazine .
QSAR and Bioactivity
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Antifungal Activity : Amide derivatives exhibit activity against phytopathogenic fungi. QSAR models highlight the importance of steric and electrostatic factors, such as the bromoindazole group’s role in enhancing potency .
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Molecular Docking : The carboxylic acid group interacts with enzymes (e.g., SDH) via hydrogen bonding, influencing biological efficacy .
Structural Insights
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 217.22 g/mol
Chemical Structure : The compound features a pyrazole ring fused with a pyridine moiety and a carboxylic acid functional group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, as promising anticancer agents. The compound exhibits significant inhibition against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown cytotoxic effects on human cancer cell lines such as MCF-7 and HCT116, with reported IC values indicating potent activity (IC = 0.39 ± 0.06 μM for HCT116) .
- Mechanism of Action : It is believed that the compound may inhibit specific kinases involved in cancer cell proliferation, similar to other pyrazole derivatives that target Aurora-A kinase .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds is well-documented. Research indicates that derivatives of this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes:
- Inhibition Studies : Various pyrazole derivatives have been screened for their ability to reduce inflammation in animal models, demonstrating significant efficacy in reducing paw edema and granuloma formation .
Synthesis Methodologies
The synthesis of this compound involves several innovative methods:
Multicomponent Reactions
Recent advancements have focused on cascade reactions that allow for the efficient synthesis of this compound along with other derivatives:
- Cascade Synthesis : Utilizing starting materials like 2-ethynylpyridine and various hydrazones has led to high yields (up to 82%) in producing structurally diverse pyrazole derivatives .
Green Chemistry Approaches
Efforts are being made to develop environmentally friendly synthetic routes that minimize waste and energy consumption:
- Sustainable Practices : Employing solvent-free conditions or using renewable solvents has been explored in the synthesis of pyrazole derivatives .
The biological profile of this compound extends beyond anticancer and anti-inflammatory activities:
Antimicrobial Effects
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives:
- Functional Group Modifications : Alterations in substituents on the pyrazole ring have been shown to significantly affect biological activity, guiding future drug design efforts .
Case Studies and Data Tables
| Study | Application | Findings |
|---|---|---|
| Abadi et al., 2022 | Anticancer | Significant cytotoxicity against MCF7 (IC = 0.01 µM) |
| Tageldin et al., 2021 | Anti-inflammatory | Effective COX inhibition in vitro |
| Mohareb et al., 2020 | Synthesis | Developed novel derivatives with enhanced yields |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole ring structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazole ring.
1H-Pyrazolo[3,4-b]quinolines: Compounds with a quinoline ring fused to the pyrazole ring.
Uniqueness: 3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine moiety and carboxylic acid group makes it particularly versatile for various applications .
Biological Activity
3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazole ring substituted with methyl groups and a pyridine moiety, contributing to its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit promising anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .
| Cancer Type | Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 75% | 10 |
| Liver Cancer | HepG2 | 70% | 15 |
| Colorectal Cancer | HCT116 | 68% | 12 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating conditions like arthritis and other inflammatory diseases. In animal models, it demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
3. Antimicrobial Properties
Research has indicated that derivatives of the pyrazole compound possess antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | Inhibited | 32 |
| Staphylococcus aureus | Inhibited | 16 |
| Bacillus subtilis | Inhibited | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in inflammatory processes and cancer cell proliferation.
- Modulation of Signaling Pathways : It influences various signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell growth.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced liver cancer showed that treatment with a pyrazole derivative led to a significant reduction in tumor size after three months of therapy.
- Case Study on Inflammation : Patients with rheumatoid arthritis treated with the compound reported reduced joint pain and swelling, indicating its potential as an alternative to traditional NSAIDs.
Q & A
Q. What are the key synthetic pathways for synthesizing 3,5-dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, and what intermediates are critical for structural validation?
The compound can be synthesized via cyclization and oxidation steps starting from hydrazine derivatives and alkyl methacrylates. Key intermediates include 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one and 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine, which are validated through spectroscopic methods (e.g., NMR, LCMS) and crystallographic analysis . Optimization of chlorination and decarboxylation steps is crucial for yield improvement.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Wear protective gloves, respiratory masks, and eye protection due to potential skin/eye irritation (H315, H319). Avoid inhalation and ensure proper ventilation. Storage should be in sealed containers at room temperature, away from oxidizing agents to prevent hazardous decomposition (e.g., CO, NOx) .
Q. Which spectroscopic techniques are most effective for characterizing its purity and structural integrity?
- NMR : Confirms substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm).
- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 246) and detects impurities.
- FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridinyl C-N bonds (~1600 cm⁻¹) .
Q. How does solubility vary under different pH conditions, and what solvents are optimal for experimental use?
The carboxylic acid group confers pH-dependent solubility:
- Acidic conditions (pH < 3) : Low solubility due to protonation.
- Neutral/basic conditions (pH 7–9) : Enhanced solubility in polar solvents (e.g., DMSO, methanol). Stability studies recommend avoiding prolonged exposure to light or moisture to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction (SCXRD) at 100 K with SHELXL refinement reveals bond lengths (e.g., C–N: 1.34 Å, C=O: 1.22 Å) and torsional angles, confirming planar pyrazole-pyridine conjugation. Discrepancies in electron density maps can identify disordered regions or solvates .
Q. What experimental and computational strategies are employed to study its PDE4 inhibition mechanism?
- Assay design : Patch-clamp electrophysiology with 100 nM PDE4 inhibitor (e.g., 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester) enhances NMDA current modulation in hippocampal neurons .
- Molecular docking : AutoDock Vina predicts binding affinity to PDE4B/4D active sites, highlighting hydrogen bonds with Glu406 and hydrophobic interactions with Leu409 .
Q. How can conflicting bioactivity data (e.g., antioxidant vs. cytotoxic effects) be reconciled in multi-target studies?
Dose-response profiling (e.g., IC50 for DPPH scavenging vs. MTT cytotoxicity assays) and pathway-specific inhibitors (e.g., ROS scavengers) isolate mechanistic contributions. Redox activity of the pyridinyl group may explain dual roles at low/high concentrations .
Q. What methodologies optimize reaction conditions to minimize byproducts during large-scale synthesis?
Q. How does the compound’s electronic structure influence its interaction with biological targets?
DFT calculations (B3LYP/6-311+G(d,p)) reveal a HOMO localized on the pyridinyl ring (-5.8 eV), facilitating electron donation to metal ions (e.g., Zn²+ in metalloenzymes). NBO analysis shows charge transfer from pyrazole N–H to carboxylic O atoms .
Q. What role does it play in multi-target drug discovery, particularly for antimicrobial and anti-diabetic applications?
Q. Methodological Notes
- Crystallographic Refinement : Use SHELXL-2018 with R1 < 0.05 for high-resolution datasets .
- Assay Controls : Include PDE4-negative cell lines or knockout models to validate target specificity .
- Data Reproducibility : Triplicate runs with ANOVA (p < 0.05) mitigate batch-to-batch variability in synthesis or bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
